Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a lactone and a piperidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a spiro linkage between a lactone and a piperidine ring, contributing to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 239.29 g/mol. This compound's structural uniqueness allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can modulate biological responses.
- Receptor Binding : Its spirocyclic structure facilitates binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against multidrug-resistant strains of bacteria:
Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.25 μg/mL |
Klebsiella pneumoniae | 1–4 μg/mL |
Acinetobacter baumannii | 1–4 μg/mL |
These findings suggest that this compound could be developed as a novel antibacterial agent, particularly in treating infections caused by resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF7 (breast cancer) | 20.5 |
These results indicate moderate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spirocyclic structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, confirming the importance of structural integrity in biological efficacy .
- Toxicokinetics Evaluation : Research assessing the toxicokinetics of this compound indicated favorable absorption and distribution profiles in vivo, with minimal toxicity observed at therapeutic doses .
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds to highlight its unique properties:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | Moderate antibacterial activity | Hydroxy group enhances solubility |
2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane | Limited antimicrobial properties | Increased steric hindrance |
Ethyl 2-methyl-(3-hydroxy)-1-octa-spiro[4.5]decane | Stronger cytotoxic effects | Hydroxyl modification increases reactivity |
The comparative analysis underscores Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane's potential as a versatile scaffold for drug development due to its unique structural features and biological activities.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(15)13-6-4-12(5-7-13)8-10(14)9(2)17-12/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSGPUXKCNLSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(=O)C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404590 | |
Record name | ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123319-30-2 | |
Record name | ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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